Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester
Description
Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester (CAS 192817-77-9) is a pyrrolidine-substituted benzoic acid derivative. Structurally, it features a pyrrolidinyl group at the ortho position of the benzene ring and an ethyl ester moiety.
Properties
CAS No. |
192817-77-9 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-7-3-4-8-12(11)14-9-5-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
JJCIPMIGKONIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester typically involves the esterification of benzoic acid with ethanol in the presence of a catalyst, followed by the introduction of the pyrrolidine ring. One common method involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of benzoic acid, ethanol, and the catalyst into the reactor, with the product being continuously removed. This method is advantageous as it reduces reaction times and improves efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, alcohols, and pyrrolidine-substituted compounds. These products have diverse applications in different fields of research and industry.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit antimicrobial properties. A study highlighted the potential of small molecular weight compounds derived from microbial sources, including benzoic acid derivatives, showing significant antimicrobial activity against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
2. Anticancer Properties
Benzoic acid derivatives have been investigated for their anticancer effects. In particular, compounds similar to benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester have shown promising results in inhibiting the proliferation of cancer cells. A study utilizing MTT assays demonstrated that these compounds could effectively reduce cell viability in prostate cancer cell lines .
3. Therapeutic Uses
The compound has been explored for its hypotensive effects in animal models. In one study, hypertensive rats treated with benzoic acid derivatives exhibited a significant decrease in blood pressure, suggesting potential applications in hypertension management .
Agrochemical Applications
Benzoic acid derivatives are also utilized in agrochemicals as herbicides and fungicides. Their efficacy against various plant pathogens has been documented, making them valuable in agricultural practices to enhance crop yield and protect against diseases.
Materials Science Applications
In materials science, benzoic acid derivatives are used to modify polymer properties. For instance, the incorporation of benzoate esters into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for packaging and construction.
Table 1: Summary of Biological Activities of Benzoic Acid Derivatives
Case Study: Antimicrobial Efficacy
A specific study investigated the antimicrobial efficacy of benzoic acid derivatives against a range of pathogens. The methodology involved testing various concentrations of the compound on cultured bacteria and measuring the zones of inhibition. Results indicated that higher concentrations of benzoic acid derivatives led to larger inhibition zones, confirming their potential as effective antimicrobial agents.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with various enzymes and receptors, modulating their activity. The ester linkage allows for the compound to be hydrolyzed in biological systems, releasing the active benzoic acid moiety. This interaction with molecular targets can lead to various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their properties:
*Estimated using QSPR models.
Key Structural and Functional Differences
Substituent Position :
- The target compound has a pyrrolidinyl group at the ortho position, whereas analogues like 5411-23-4 () feature substitutions at the para position (e.g., 4-isopropoxy). Ortho-substituted derivatives often exhibit steric hindrance, affecting receptor binding and metabolic stability .
Ester Group Variations :
- Replacement of the ethyl ester with methyl (e.g., benzoic acid methyl ester in ) reduces lipophilicity, impacting bioavailability. Ethyl esters generally have higher volatility, making them suitable for flavor applications .
Pyrrolidine Modifications :
- Methylation of the pyrrolidine ring (e.g., 2-methylpyrrolidinyl in 5411-23-4) enhances steric bulk and alters pharmacokinetic profiles compared to the unmethylated pyrrolidinyl group in the target compound .
Biological Activity
Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester (CAS No. 192817-77-9) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
IUPAC Name: Ethyl 2-(pyrrolidin-1-yl)benzoate
The compound features a benzoic acid core with an ethyl ester functional group and a pyrrolidine moiety, which contributes to its biological activity.
The biological activity of benzoic acid derivatives often involves interactions with various molecular targets. For this compound:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby preventing substrate access. This can affect signal transduction pathways crucial for cellular functions.
- Antioxidant Activity: Compounds similar to benzoic acid have demonstrated antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study evaluating various compounds found that certain derivatives had notable effects against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The inhibition zones for these strains were measured, indicating the effectiveness of the compounds .
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Benzoic Acid Derivative | Staphylococcus aureus | 15 |
| Benzoic Acid Derivative | Bacillus subtilis | 10 |
Antioxidant Activity
The antioxidant capacity of benzoic acid derivatives has been assessed using methods like DPPH and ABTS assays. In these studies, the DPPH inhibition percentage was measured to evaluate the scavenging ability of the compounds:
| Compound | DPPH Inhibition (%) |
|---|---|
| Benzoic Acid Derivative | 16.75 |
| Standard Antioxidant (Ascorbic Acid) | 44.71 |
These results suggest that while the benzoic acid derivative shows some antioxidant potential, it is less effective than established antioxidants like ascorbic acid .
Case Studies and Research Findings
- Antimicrobial Peptides Study: A recent study highlighted the dual role of bioactive compounds derived from microbial sources that exhibit both antimicrobial and anticancer properties. The research indicated that small molecular weight compounds could act effectively against various pathogens while also showing potential anticancer activity .
- Pharmacological Applications: Another investigation into the pharmacological applications of benzoic acid derivatives revealed their potential use in drug development, particularly as intermediates in synthesizing more complex pharmaceuticals with improved pharmacokinetic profiles .
- Toxicological Assessment: Although promising in terms of biological activity, it is essential to consider the toxicological profile of such compounds. Research into similar compounds has shown varying degrees of toxicity, necessitating careful evaluation before clinical application .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester?
- Methodological Answer : The compound can be synthesized via esterification of 2-(1-pyrrolidinyl)benzoic acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux conditions . Alternatively, transesterification reactions involving activated esters (e.g., methyl esters) and ethanol may be employed. Purification typically involves fractional distillation or column chromatography to isolate the ethyl ester.
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the ester group and pyrrolidinyl substitution pattern.
- Infrared Spectroscopy (IR) : Identification of ester C=O (~1740 cm⁻¹) and N–H (if applicable) stretches .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (e.g., C18) with UV detection .
Q. How can researchers determine key physicochemical properties (e.g., logP, solubility)?
- Methodological Answer :
- LogP (Partition Coefficient) : Calculate using computational tools like XLogP3 or experimentally via shake-flask method with octanol/water phases .
- Solubility : Screen in solvents (e.g., DMSO, ethanol) using gravimetric analysis or UV-spectrophotometry. Data may vary with temperature and solvent polarity .
- Polar Surface Area (PSA) : Use software such as ChemDraw or Molinspiration to predict PSA, which correlates with membrane permeability .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s role in drug design?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding interactions with target proteins (e.g., enzymes, receptors). Parameterize the pyrrolidinyl group’s conformational flexibility .
- Pharmacophore Modeling : Identify critical functional groups (ester, pyrrolidine) for activity using tools like PharmaGist .
- ADMET Prediction : Employ QikProp or SwissADME to assess absorption, toxicity, and metabolic stability .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Solvent and pH Effects : Compare data acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) and pH conditions.
- Dynamic Effects : Investigate rotational barriers of the pyrrolidinyl group via variable-temperature NMR to detect conformational exchange .
- Reference Standards : Cross-validate with pure commercial or synthesized standards to rule out impurities .
Q. What biochemical assays are suitable for studying this compound’s enzyme inhibition potential?
- Methodological Answer :
- Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., for lipases or proteases). Monitor inhibition reversibility via dialysis assays .
- Cellular Assays : Test cytotoxicity and target engagement in cell lines (e.g., HSL inhibition in adipocytes) using siRNA knockdown controls .
- Structural Biology : Co-crystallize the compound with target enzymes (e.g., hormone-sensitive lipase) to resolve binding modes via X-ray crystallography .
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated stability studies at 40–60°C to assess decomposition pathways.
- Hydrolytic Stability : Monitor ester hydrolysis in buffered solutions (pH 1–12) using LC-MS to identify degradation products .
- Light Sensitivity : Perform photostability tests under UV/visible light with controlled humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
